molecular formula C14H20BClO2 B6205990 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246774-12-7

2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6205990
CAS No.: 2246774-12-7
M. Wt: 266.6
InChI Key:
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Description

2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:

3-chloro-4-ethylphenylboronic acid+pinacolThis compound+water\text{3-chloro-4-ethylphenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} + \text{water} 3-chloro-4-ethylphenylboronic acid+pinacol→this compound+water

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. This method enhances the yield and purity of the product while reducing the reaction time and waste generation.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the chloro and ethyl groups on the phenyl ring.

    Cross-Coupling Reactions: It is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(0) complexes are commonly used as catalysts in cross-coupling reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are used to deprotonate the boronic acid, facilitating the coupling reaction.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is used to synthesize molecules with potential therapeutic properties. For example, biaryl compounds synthesized using this reagent can exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, it is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals, due to its ability to form stable and conjugated structures.

Mechanism of Action

The mechanism by which 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boron atom in the dioxaborolane ring interacts with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another commonly used boronic acid in cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the chloro and ethyl substituents.

Uniqueness

2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both chloro and ethyl groups on the phenyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a versatile reagent in organic synthesis, offering different reactivity profiles compared to its analogs.

Properties

CAS No.

2246774-12-7

Molecular Formula

C14H20BClO2

Molecular Weight

266.6

Purity

95

Origin of Product

United States

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